
Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H10F3NO3.ClH. It is a hydrochloride salt of the corresponding carboxylate ester, which contains a trifluoromethyl group, an amino group, and a hydroxyl group on a cyclobutane ring. This compound is of interest in various scientific research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of the corresponding ester: The ester can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid, which can then be converted to the hydrochloride salt.
Reduction of the corresponding nitrile: The nitrile can be reduced using hydrogenation or other reducing agents to form the primary amine, which can then be converted to the hydrochloride salt.
Trifluoromethylation reactions: Various trifluoromethylation reactions can be employed to introduce the trifluoromethyl group onto the cyclobutane ring.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reaction conditions will depend on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2).
Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols, and reaction conditions may vary depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acid derivatives, such as methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate.
Reduction: Primary amines, such as methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with trifluoromethyl groups.
Biology: The compound can be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems and to develop new bioactive molecules.
Medicine: The compound can be used in medicinal chemistry to develop new pharmaceuticals with potential therapeutic applications.
Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride exerts its effects depends on its specific application. In general, the trifluoromethyl group can influence the compound's reactivity and biological activity by affecting its electronic properties and steric hindrance. The molecular targets and pathways involved will vary depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride: This compound lacks the trifluoromethyl group and has different reactivity and biological properties.
Methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate: This compound is the free base form and does not contain the hydrochloride salt.
Methyl 1-amino-3-hydroxy-3-(chloromethyl)cyclobutane-1-carboxylate;hydrochloride: This compound contains a chloromethyl group instead of the trifluoromethyl group, leading to different reactivity and properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique electronic and steric properties that can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-14-4(12)5(11)2-6(13,3-5)7(8,9)10;/h13H,2-3,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWFJYKROWOAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(C(F)(F)F)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377035-31-7 |
Source


|
| Record name | methyl 1-amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
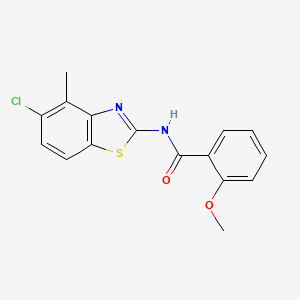
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2776410.png)
![N,N-dimethyl-6-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)pyridazin-3-amine](/img/structure/B2776412.png)
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2776414.png)
![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide](/img/structure/B2776415.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2776416.png)
![3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2776417.png)
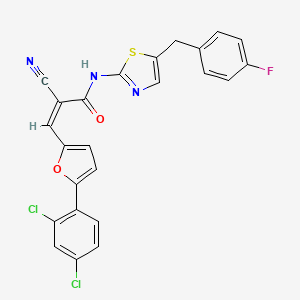
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2776420.png)
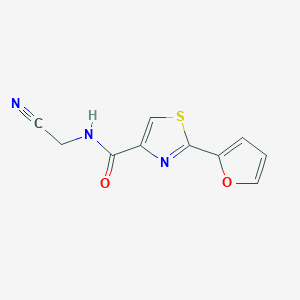
![[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2776425.png)
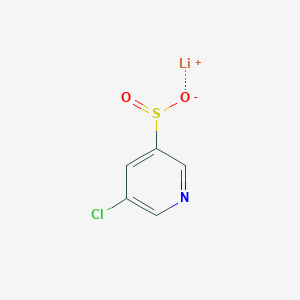
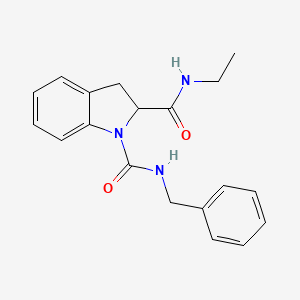
![N-(4-ethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2776431.png)
